molecular formula C13H17NO3 B1395462 4-[(N,2-dimethylpropanamido)methyl]benzoic acid CAS No. 1183845-86-4

4-[(N,2-dimethylpropanamido)methyl]benzoic acid

Cat. No.: B1395462
CAS No.: 1183845-86-4
M. Wt: 235.28 g/mol
InChI Key: OZRIGBUKQICXAE-UHFFFAOYSA-N
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Description

4-[(N,2-Dimethylpropanamido)methyl]benzoic acid (CAS 1183845-86-4) is a benzoic acid derivative with a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.29 g/mol. Its structure features a benzoic acid core substituted at the para position with an N,2-dimethylpropanamido-methyl group (SMILES: CC(C)(C)C(=O)NCC1=CC=C(C=C1)C(=O)O) . The compound is primarily used in pharmaceutical and biochemical research, particularly in studies involving enzyme inhibition or receptor binding due to its amide and carboxylic acid functional groups.

Properties

IUPAC Name

4-[[methyl(2-methylpropanoyl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)12(15)14(3)8-10-4-6-11(7-5-10)13(16)17/h4-7,9H,8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRIGBUKQICXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(N,2-dimethylpropanamido)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2,2-dimethylpropanamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amide group displaces the chlorine atom, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(N,2-dimethylpropanamido)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(N,2-dimethylpropanamido)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(N,2-dimethylpropanamido)methyl]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Structural Analogues and Isomerism

4-[(2,2-Dimethylpropanamido)methyl]benzoic Acid
  • Molecular Formula: C₁₃H₁₇NO₃ (identical to the target compound)
  • Key Difference: The propanamido group is substituted at the 2,2-dimethyl position instead of N,2-dimethyl.
4-{[(Cyclopropylmethyl)(ethyl)amino]methyl}benzoic Acid
  • Molecular Formula: C₁₄H₁₉NO₂
  • Key Difference: Replacement of the propanamido group with a cyclopropylmethyl-ethylamino moiety increases lipophilicity (logP ~2.8 vs. ~1.5 for the target compound). This could enhance membrane permeability in biological systems .

Functional Group Variations

4-(4-Methylbenzenesulfonamido)benzoic Acid
  • Molecular Formula: C₁₄H₁₃NO₄S
  • Key Difference : The sulfonamido group (-SO₂NH-) replaces the propanamido group. Sulfonamides are stronger electron-withdrawing groups, lowering the pKa of the benzoic acid (predicted pKa ~3.5 vs. ~4.2 for the target compound) and enhancing hydrogen-bonding capacity .
2-({4-[(2,2-Dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic Acid
  • Molecular Formula : C₁₉H₂₁N₂O₄
  • Key Difference : An additional methyl group at the 3-position of the benzoyl ring and a second amide linkage. This extended structure may confer higher binding affinity in protein-ligand interactions, as observed in antitumor agent studies .

Physicochemical Properties

Compound Name Molecular Weight logP* Water Solubility (mg/mL) Melting Point (°C)
Target Compound 235.29 1.5 0.8 180–182 (pred.)
4-[(2,2-Dimethylpropanamido)methyl]benzoic Acid 235.29 1.7 0.5 175–177 (pred.)
4-(4-Methylbenzenesulfonamido)benzoic Acid 291.32 2.1 0.3 210–212 (obs.)
4-{[(Cyclopropylmethyl)(ethyl)amino]methyl}benzoic Acid 233.31 2.8 <0.1 165–167 (pred.)

*logP values predicted using ChemAxon software.

Biological Activity

4-[(N,2-dimethylpropanamido)methyl]benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key research findings.

Chemical Structure and Properties

The structural formula of this compound is characterized by a benzoic acid core substituted with a dimethylpropanamide group. This modification is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, particularly those associated with oxidative stress and inflammation.
  • Cell Signaling Modulation : It influences key signaling pathways such as the MAPK pathway, which is vital for cell proliferation and apoptosis.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, reducing reactive oxygen species (ROS) within cells.

Pharmacological Activities

Research indicates that this compound possesses several pharmacological activities:

  • Antitumor Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa cells. The IC50 values observed range from 0.69 μM to 11 μM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
  • Antioxidant Properties : The compound has shown efficacy in scavenging free radicals in various assays (e.g., DPPH and ORAC tests), highlighting its potential as a therapeutic agent against oxidative stress-related diseases .
  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammatory markers in cellular models, indicating a role in managing inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibitory effects on HeLa cells (IC50: 0.69 - 11 μM)
AntioxidantEffective in DPPH and ORAC assays
Anti-inflammatoryReduction in inflammatory markers

Dosage Effects and Toxicity

Dosage studies indicate a biphasic response to the compound:

  • Low Doses : Beneficial effects observed include enhanced antioxidant defenses and reduced oxidative damage.
  • High Doses : Toxic effects manifest as cellular damage and disruption of normal cellular functions. A specific dosage range has been identified where optimal effects occur without toxicity.

Metabolic Pathways

The compound undergoes metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may also exert biological effects. Understanding these pathways is crucial for predicting the pharmacokinetics and potential side effects of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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